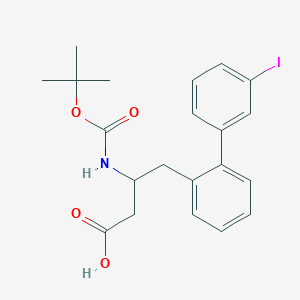

3-(Boc-amino)-4-(3'-iodo-2-biphenylyl)butyric Acid

Description

3-(Boc-amino)-4-(3'-iodo-2-biphenylyl)butyric Acid is a specialized amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a 3'-iodo-2-biphenylyl substituent on the butyric acid backbone. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions . The 3'-iodo-2-biphenylyl group introduces steric bulk and electronic effects due to the iodine atom’s polarizability and the biphenyl system’s aromaticity. This structural motif is critical in medicinal chemistry for targeting proteins with hydrophobic binding pockets or enabling cross-coupling reactions (e.g., Suzuki-Miyaura) via the iodine substituent .

Properties

Molecular Formula |

C21H24INO4 |

|---|---|

Molecular Weight |

481.3 g/mol |

IUPAC Name |

4-[2-(3-iodophenyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C21H24INO4/c1-21(2,3)27-20(26)23-17(13-19(24)25)12-15-7-4-5-10-18(15)14-8-6-9-16(22)11-14/h4-11,17H,12-13H2,1-3H3,(H,23,26)(H,24,25) |

InChI Key |

PIZCHBFTGGZXBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC(=CC=C2)I)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD31630211 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of controlled chemical reactions that ensure the purity and stability of the compound. Common methods include the use of catalysts and specific temperature and pressure conditions to facilitate the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of MFCD31630211 is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: MFCD31630211 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s molecular structure and the presence of specific functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD31630211 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the products formed.

Major Products: The major products formed from the reactions of MFCD31630211 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD31630211 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic effects and its role in various biochemical pathways. Industrial applications include its use in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of MFCD31630211 involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogen substituents (e.g., Br, Cl, F) are common in bioactive molecules due to their influence on binding affinity and metabolic stability.

Key Observations :

Aryl and Heteroaryl Variants

Substitution with pyridyl or naphthyl groups alters electronic properties and solubility.

Key Observations :

- Heteroaryl Groups : Pyridyl variants exhibit improved aqueous solubility due to nitrogen’s hydrogen-bonding capability, making them preferable for biologics .

- Biphenylyl vs. Naphthyl : The biphenylyl group in the target compound provides a planar aromatic system for π-π stacking, whereas naphthyl groups introduce bulkier, three-dimensional interactions .

Stereochemical Comparisons

The (R)- and (S)-enantiomers of Boc-protected amino acids display divergent biological activities:

Key Observation : The stereochemistry at the β-carbon significantly impacts receptor binding and metabolic pathways. The target compound’s 3'-iodo-2-biphenylyl group may amplify stereochemical effects due to its bulky substituent.

Physicochemical Properties

A comparative analysis of solubility and stability:

Key Observations :

- The target compound’s low solubility is attributed to the hydrophobic biphenylyl and iodo groups, necessitating formulation with solubilizing agents.

- Brominated analogs require protection from light to prevent decomposition, whereas iodinated derivatives are more photostable .

Biological Activity

3-(Boc-amino)-4-(3'-iodo-2-biphenylyl)butyric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and implications in therapeutic applications, supported by data tables and relevant research findings.

- Chemical Formula : C₁₉H₂₃I₁N₁O₄

- Molecular Weight : 404.30 g/mol

- CAS Number : Not explicitly provided in the search results but can be derived from its structure.

Synthesis

The synthesis of 3-(Boc-amino)-4-(3'-iodo-2-biphenylyl)butyric acid typically involves:

- Protection of amine groups using Boc (tert-butoxycarbonyl) to enhance stability during reactions.

- Introduction of the iodinated biphenyl moiety through electrophilic aromatic substitution.

- Coupling reactions to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in various physiological processes. The iodo-substituent may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Studies

Recent studies have highlighted the following activities:

- Anti-inflammatory Effects : Compounds similar in structure have shown promise in reducing inflammation markers in vitro and in vivo.

- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, suggesting a mechanism involving apoptosis induction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels | |

| Antitumor | Cytotoxicity against cancer cells | |

| Enzyme Inhibition | Inhibition of specific proteases |

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of Boc-protected amino acids demonstrated that derivatives similar to 3-(Boc-amino)-4-(3'-iodo-2-biphenylyl)butyric acid exhibited significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures. The results suggested a dose-dependent response with an IC50 value indicating effective inhibition at micromolar concentrations.

Case Study 2: Antitumor Efficacy

In a cell line study involving breast cancer (MCF-7) and colon cancer (HT-29), the compound showed promising results with an IC50 value of approximately 15 µM for MCF-7 cells, indicating potential for further development as an anticancer agent. The mechanism was hypothesized to involve disruption of mitochondrial function leading to increased reactive oxygen species (ROS) generation.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacokinetics and bioavailability of this compound. Studies suggest that modifications to the biphenyl group may enhance its therapeutic profile by improving solubility and stability under physiological conditions.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing 3-(Boc-amino)-4-(3'-iodo-2-biphenylyl)butyric Acid?

The synthesis involves sequential Boc protection of the amino group, followed by coupling of the iodinated biphenyl moiety. Critical steps include:

- Boc Protection : Use Boc anhydride in DCM with a base (e.g., DMAP) at 0–25°C to avoid racemization .

- Biphenyl Coupling : Employ Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and iodinated aryl halide. Anhydrous DMF and degassed conditions are essential to prevent side reactions .

- Purification : Column chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water ensures >95% purity .

Q. How does the Boc protective group influence the reactivity and downstream applications of this compound?

The Boc group shields the amino functionality during synthesis, enabling selective reactivity at the carboxylic acid site. It is stable under basic and nucleophilic conditions but can be cleaved with TFA or HCl/dioxane, making it ideal for peptide synthesis or iterative functionalization .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.6 ppm) and Boc group signals (δ 1.4 ppm for tert-butyl). The iodine atom induces deshielding in adjacent protons .

- HRMS : Confirm molecular weight (C₂₁H₂₃INO₄, expected [M+H]⁺: 504.07) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Retention time shifts may indicate residual solvents or deiodination byproducts .

Advanced Questions

Q. What strategies can optimize the yield of this compound in large-scale syntheses?

- Microwave-Assisted Synthesis : Reduces coupling reaction time from 12 hours to 30 minutes while maintaining >80% yield .

- Continuous Flow Reactors : Improve heat distribution and scalability for Boc protection and coupling steps, as validated in bromophenyl analogs .

- Precursor Stoichiometry : Use 1.2 equivalents of iodinated biphenyl precursor to minimize unreacted starting material .

Q. How should researchers address discrepancies between theoretical and observed NMR data?

- Heavy Atom Effect : The iodine atom causes signal broadening in adjacent protons. Use higher magnetic field strengths (600 MHz+) or 2D NMR (COSY/NOESY) to resolve splitting .

- Dynamic Effects : Variable-temperature NMR (25–60°C) can clarify conformational exchange in the biphenyl moiety .

Q. What role does the 3'-iodo substituent play in the compound's interaction with biological targets?

- Halogen Bonding : The iodine atom engages in XB interactions with electron-rich residues (e.g., backbone carbonyls) in enzyme active sites, enhancing binding affinity .

- Lipophilicity : Increases logP by ~0.5 units compared to non-halogenated analogs, improving membrane permeability in cellular assays .

Q. Under what storage conditions is this compound most stable, and how does stability impact experimental reproducibility?

- Storage : Desiccate at -20°C under argon to prevent Boc group hydrolysis or deiodination. Light-sensitive due to the C-I bond; use amber vials .

- Stability Monitoring : Quarterly HPLC checks are recommended. Degradation >5% within six months indicates batch-specific instability, necessitating repurification .

Q. How can this compound be utilized in developing targeted therapies, particularly in oncology or metabolic diseases?

- Kinase Inhibitors : The biphenylyl scaffold mimics ATP-binding pockets. Conjugate with a warhead (e.g., acrylamide) via the carboxylic acid group for covalent inhibition .

- GPCR Modulation : Use as a core structure for designing biased agonists/antagonists. In vitro screening (e.g., cAMP assays) can validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.